molecular formula C21H22Cl2N4O2S B12492896 2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12492896
M. Wt: 465.4 g/mol
InChI Key: JGGLNHJHGPZACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of dichlorobenzamide and piperazine moieties, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,3-dichlorobenzoyl chloride with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at room temperature, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated equipment and continuous flow reactors. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloroaniline
  • 2,4-dichloroaniline
  • 2,5-dichloroaniline
  • 2,6-dichloroaniline
  • 3,4-dichloroaniline
  • 3,5-dichloroaniline

Uniqueness

2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of dichlorobenzamide and piperazine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22Cl2N4O2S

Molecular Weight

465.4 g/mol

IUPAC Name

2,3-dichloro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H22Cl2N4O2S/c1-2-18(28)27-12-10-26(11-13-27)15-8-6-14(7-9-15)24-21(30)25-20(29)16-4-3-5-17(22)19(16)23/h3-9H,2,10-13H2,1H3,(H2,24,25,29,30)

InChI Key

JGGLNHJHGPZACQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.